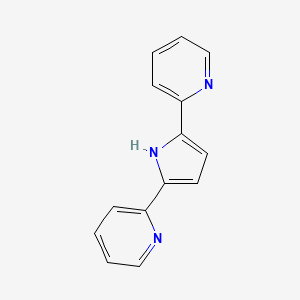

2,5-Di(pyridin-2-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLQJKMTFHIDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Di Pyridin 2 Yl 1h Pyrrole

Direct Condensation Approaches for 2,5-Di(pyridin-2-yl)pyrroles

A highly effective and straightforward method for synthesizing 2,5-di(pyridin-2-yl)pyrroles involves a one-pot cyclocondensation reaction. researchgate.net This approach is valued for its operational simplicity and its ability to generate a diverse range of pyrrole (B145914) derivatives substituted at the C3 and C4 positions. researchgate.net

The core of this synthetic strategy is the reaction between two equivalents of 2-pyridylcarboxaldehyde and an α-methylene ketone. researchgate.net The α-methylene ketone component must possess at least one electron-withdrawing group to facilitate the reaction. This multicomponent reaction allows for the construction of the pyrrole ring with pyridyl substituents at the 2- and 5-positions in a single step. The versatility of this method lies in the wide variety of commercially available or readily synthesized α-methylene ketones, which allows for the introduction of various functional groups onto the pyrrole core. researchgate.net

Ammonium (B1175870) acetate (B1210297) serves as the crucial nitrogen source for the formation of the pyrrole ring in this condensation reaction. researchgate.net In the reaction mechanism, which is analogous to other classical heterocycle syntheses like the Paal-Knorr or Hantzsch syntheses, ammonia (B1221849) (generated in situ from ammonium acetate) acts as the nucleophile that condenses with the dicarbonyl intermediate formed from the other reactants. researchgate.netuctm.edu The use of ammonium acetate is advantageous as it is an inexpensive, stable, and easy-to-handle reagent that provides the necessary ammonia under the reaction conditions. uctm.edu

Table 1: Examples of Substituted 2,5-Di(2-pyridyl)pyrroles via Direct Condensation This table is illustrative, based on the described methodology.

| 2-Pyridylcarboxaldehyde | α-Methylene Ketone | Ammonium Acetate | Resulting Pyrrole Derivative |

| 2 equivalents | Ethyl acetoacetate | 1 equivalent | Ethyl 4-methyl-2,5-di(pyridin-2-yl)-1H-pyrrole-3-carboxylate |

| 2 equivalents | Benzoylacetonitrile | 1 equivalent | (4-Cyano-2,5-di(pyridin-2-yl)-1H-pyrrol-3-yl)(phenyl)methanone |

| 2 equivalents | 3-Oxo-3-phenylpropanenitrile | 1 equivalent | 2,5-Di(pyridin-2-yl)-4-phenyl-1H-pyrrole-3-carbonitrile |

Electrochemical Reduction as a Synthetic Pathway

An alternative and elegant route to 2,5-di(pyridin-2-yl)pyrroles involves the electrochemical reduction of pyridazine (B1198779) precursors. This method provides a pathway to the desired pyrrole structure through a reductive ring transformation. researchgate.net

The synthesis begins with a 3,6-di(pyridin-2-yl)pyridazine (B2515594) precursor, which is subjected to controlled-potential electrochemical reduction. researchgate.net The reaction proceeds via a mechanism that involves the reduction of the pyridazine ring, leading to its cleavage and subsequent rearrangement and cyclization to form the more stable pyrrole ring. This transformation is typically a two-electron reduction process that results in the formation of the 2,5-di(pyridin-2-yl)pyrrole. researchgate.net

The electrochemical approach is not only a means of synthesis but also a tool for functionalization. researchgate.net By starting with appropriately substituted 3,6-dipyridinylpyridazine precursors, one can generate a variety of functionalized 2,5-di(pyridin-2-yl)pyrroles. The nature and position of substituents on the initial pyridazine ring dictate the final functionalization pattern on the resulting pyrrole. This method's sensitivity to the electronic nature of the substituents on the substrate allows for a degree of control over the reaction outcome. researchgate.net

Table 2: Electrochemical Synthesis Parameters This table represents typical parameters for the electrochemical reduction of pyridazine precursors.

| Precursor | Electrode Material | Potential (vs. SCE) | Product |

| 3,6-Di(pyridin-2-yl)pyridazine | Mercury Pool or Glassy Carbon | ~ -1.2 to -1.5 V | 2,5-Di(pyridin-2-yl)-1H-pyrrole |

| 4-Methoxycarbonyl-3,6-di(pyridin-2-yl)pyridazine | Glassy Carbon | ~ -1.1 V | Methyl this compound-3-carboxylate |

Adaptation of Classical Pyrrole Synthesis Methods

While direct methods are often preferred, the fundamental principles of classical pyrrole syntheses can be adapted to produce this compound. These methods typically require the synthesis of specific, and sometimes complex, acyclic precursors.

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. uctm.edunih.gov To synthesize this compound via this route, one would require the precursor 1,4-di(pyridin-2-yl)butane-1,4-dione. The reaction of this diketone with an ammonia source, such as ammonium hydroxide (B78521) or ammonium acetate, under acidic conditions would lead to the formation of the target pyrrole through a double condensation and subsequent dehydration. uctm.edu

Another classical approach is the Hantzsch pyrrole synthesis , which involves the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or an amine. researchgate.net An adaptation for the target compound could involve the reaction of 2-(bromoacetyl)pyridine (as the α-haloketone) with ethyl 3-oxo-3-(pyridin-2-yl)propanoate and ammonia. This pathway assembles the pyrrole ring from three separate components, offering a modular but more complex synthetic design.

Paal-Knorr Condensation Variants

The Paal-Knorr synthesis is a cornerstone for preparing pyrroles, and it involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org This method is widely used due to its simplicity and effectiveness, generally providing yields of over 60%. rgmcet.edu.in The reaction is typically conducted under neutral or slightly acidic conditions. organic-chemistry.org While the addition of a weak acid like acetic acid can speed up the reaction, using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 can lead to the formation of furans as the primary product. organic-chemistry.org

A notable variant for synthesizing 2,5-di(2-pyridyl)pyrroles involves the direct condensation of 2-pyridylcarboxaldehyde (two equivalents) with an α-methylene ketone that has at least one electron-withdrawing substituent, along with ammonium acetate. researchgate.net This one-pot synthesis method provides a versatile route to a variety of substituted 2,5-di(2-pyridyl)pyrroles. researchgate.net

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. Subsequently, the amine attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the substituted pyrrole. wikipedia.org

| Reactants | Conditions | Product | Yield | Reference |

| 1,4-dicarbonyl compound, primary amine/ammonia | Neutral or weakly acidic | Substituted pyrrole | >60% | rgmcet.edu.in |

| 2-pyridylcarboxaldehyde, α-methylene ketone, ammonium acetate | Direct condensation | Substituted 2,5-di(2-pyridyl)pyrroles | Varies | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a significant advancement, offering accelerated reaction times compared to conventional heating methods. pensoft.net This technique has been successfully applied to the Paal-Knorr synthesis of pyrroles. For instance, N-substituted pyrroles can be synthesized from 2,5-hexanedione (B30556) and a primary amine using microwave irradiation in the presence of N-bromosuccinimide (NBS) as a catalyst, often in solvent-free conditions. pensoft.net The use of NBS can drastically reduce reaction times to as little as eight minutes. pensoft.net

Another microwave-assisted approach involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a manganese-based catalyst, Mn(NO3)2·4H2O. pensoft.netresearchgate.net Optimal conditions for this reaction have been identified as 120 °C for 20 minutes without a solvent. pensoft.net It has been observed that amines containing electron-donating groups tend to produce higher yields in this synthesis. pensoft.net Aqueous conditions have also been utilized, where Nα-Boc-dipeptidyl esters undergo in situ N-Boc-deprotection and cyclization under microwave irradiation to produce 2,5-diketopiperazines in high yields. mdpi.comnih.gov

| Reactants | Catalyst/Conditions | Time | Product | Reference |

| 2,5-hexanedione, primary amine | NBS, microwave | 8 min | N-substituted pyrroles | pensoft.net |

| 2,5-dimethoxytetrahydrofuran, various amines | Mn(NO3)2·4H2O, microwave, 120°C, solvent-free | 20 min | N-substituted pyrroles | pensoft.net |

| Nα-Boc-dipeptidyl esters | Water, microwave | 10 min | 2,5-diketopiperazines | mdpi.comnih.gov |

Mannich Reaction Conditions for Pyrrole Derivatives

The Mannich reaction is a key method for the functionalization of pyrrole rings. This reaction introduces aminomethyl groups onto the pyrrole core. nih.gov For instance, N-(alpha-azaheteroaryl)-substituted 2,5-dimethyl-pyrroles can be synthesized, bearing aminomethyl groups at one or both beta-positions through a Mannich reaction. nih.gov The course of this reaction is influenced by electronic and steric effects from the N-(azaheteroaryl) substituents and the methyl groups at the 2- and 5-positions. nih.gov

The reaction typically involves a pyrrole, a primary amine, and formaldehyde. researchgate.net The molar ratios of these reactants can be varied to obtain a range of Mannich bases, including acyclic, tripodal, and macrocyclic structures. researchgate.net Using primary amines as their hydrochloride salt or conducting the reaction in an acidic medium generally leads to better yields. researchgate.net

Green Chemistry Approaches in Pyrrole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for pyrroles, focusing on reducing or eliminating the use of hazardous solvents and catalysts.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry. ijcea.org The Paal-Knorr reaction has been adapted to solvent-free conditions, often utilizing microwave irradiation to drive the reaction. pensoft.net For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines can be carried out without a solvent, catalyzed by N-bromosuccinimide under microwave irradiation. pensoft.net Similarly, an organocatalyst like salicylic (B10762653) acid can be used for the solvent-free Paal-Knorr synthesis of pyrroles under microwave irradiation, achieving high conversion rates in very short reaction times. pensoft.net

Another approach involves the physical mixing of reactants at room temperature without any solvent, which has been successfully applied to the synthesis of some tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles from amines, alkylpropiolates, and ninhydrin. ijcea.org A process for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its derivatives has also been developed that proceeds without solvents or chemical catalysts. google.com

Environmentally Compatible Synthetic Protocols

The use of water as a solvent is a hallmark of green chemistry. An iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water provides an operationally simple and mild method for synthesizing N-substituted pyrroles in good to excellent yields. organic-chemistry.org

Furthermore, the development of recyclable catalysts is another important aspect of environmentally compatible synthesis. For example, silica-supported sulfuric acid has been used as a catalyst in the Paal-Knorr synthesis, offering advantages such as short reaction times, high yields, and mild reaction conditions. rgmcet.edu.in

Functionalization and Structural Modification Strategies

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for various applications. One common strategy is the introduction of substituents at the C3 and C4 positions of the pyrrole ring. This can be achieved through the direct condensation of a 2-pyridylcarboxaldehyde, an α-methylene ketone with an electron-withdrawing group, and ammonium acetate. researchgate.net

Another strategy involves the synthesis of dipyrromethanes, which are valuable intermediates for creating more complex structures like porphyrins. nih.govtubitak.gov.tr For instance, 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, a bis-dipyrromethane, has been synthesized through a Lewis acid-catalyzed reaction between a dialdehyde (B1249045) and pyrrole at room temperature. nih.govtubitak.gov.tr

The N-substitution of the pyrrole ring is another common modification. This can be achieved through reactions with alkyl halides, sulfonyl chlorides, or benzoyl chloride in ionic liquids, which often results in highly regioselective N-substitution. organic-chemistry.org

C3 and C4 Substitution of the Pyrrole Core

The C3 and C4 positions of the pyrrole ring in this compound are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. This derivatization is crucial for modulating the ligand's electronic properties and steric profile.

One of the most common modifications is bromination. The reaction of this compound with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) readily yields the 3,4-dibromo-2,5-di(pyridin-2-yl)-1H-pyrrole derivative. This dibrominated compound serves as a versatile intermediate for further functionalization through cross-coupling reactions. For instance, Suzuki or Stille coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at the C3 and C4 positions, thereby extending the π-conjugated system and influencing the ligand's coordination behavior.

Another significant substitution involves the introduction of formyl groups. The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can introduce one or two formyl groups at the C3 and C4 positions. The resulting formyl derivatives are valuable precursors for the synthesis of more complex structures, such as Schiff bases or for incorporation into larger conjugated systems through condensation reactions.

The table below summarizes key substitution reactions at the C3 and C4 positions of the this compound core.

| Reagent(s) | Position(s) of Substitution | Functional Group Introduced |

| N-Bromosuccinimide (NBS) | C3, C4 | Bromo (-Br) |

| Phosphoryl chloride (POCl₃), Dimethylformamide (DMF) | C3 and/or C4 | Formyl (-CHO) |

N-Substitution of the Pyrrole Nitrogen

The pyrrolic nitrogen atom of this compound can be readily deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding anionic ligand. This anion can then be reacted with various electrophiles to introduce a substituent at the N1 position. This N-substitution strategy is pivotal as it directly impacts the coordination environment of the ligand and can be used to introduce specific functionalities.

Alkylation reactions are commonly performed to append alkyl chains of varying lengths or with terminal functional groups. For example, treatment of the deprotonated pyrrole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the corresponding N-alkylated derivative. These alkyl groups can introduce steric bulk, influencing the geometry of metal complexes, or they can bear donor atoms to create multidentate ligands.

Furthermore, N-substitution can be used to attach photoactive or electroactive moieties. For instance, reacting the pyrrolide anion with a suitable precursor containing a ferrocenyl or a pyrenyl group can lead to redox-active or fluorescent ligands, respectively. This modular approach allows for the rational design of ligands with desired photophysical or electrochemical properties.

The following table outlines common N-substitution reactions for this compound.

| Base | Electrophile | N-Substituent |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Potassium Hydride (KH) | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) |

| Sodium Hydride (NaH) | 1-Bromopyrene | Pyrenyl |

Incorporation of Heteroaromatic Moieties

Expanding the heteroaromatic system of this compound by incorporating additional heteroaromatic rings is a powerful strategy for creating more complex and functional ligands. This can be achieved through various synthetic routes, often building upon the functionalized derivatives described in the previous sections.

A common approach involves the use of cross-coupling reactions. For example, the 3,4-dibromo derivative of this compound can undergo Suzuki or Stille coupling with heteroaryl boronic acids or stannanes, respectively. This allows for the direct attachment of rings such as thiophene, furan, or even additional pyridine (B92270) units at the C3 and C4 positions. The resulting expanded π-systems can lead to materials with interesting photophysical properties, such as altered absorption and emission spectra.

Condensation reactions are another valuable tool. The formyl-substituted derivatives of this compound can be reacted with amines or hydrazines to form imines or hydrazones, which themselves can be part of a larger heteroaromatic system. For example, condensation with a substituted hydrazine (B178648) can lead to the formation of a pyridazine ring fused to the pyrrole core.

The table below provides examples of incorporating heteroaromatic moieties onto the this compound scaffold.

| Starting Material | Reaction Type | Incorporated Heteroaromatic Moiety |

| 3,4-Dibromo-2,5-di(pyridin-2-yl)-1H-pyrrole | Suzuki Coupling | Thiophene |

| 3-Formyl-2,5-di(pyridin-2-yl)-1H-pyrrole | Condensation | Pyridazine |

Modular Synthetic Routes for Polymeric Building Blocks

The derivatization of this compound is instrumental in the synthesis of polymeric materials. The introduction of polymerizable groups or the creation of difunctional monomers allows for the incorporation of this ligand into larger macromolecular structures.

One strategy involves the functionalization of the pyrrole core with groups suitable for polymerization. For example, the introduction of vinyl or styrenyl groups at the C3 and C4 positions via cross-coupling reactions creates monomers that can undergo radical or transition-metal-catalyzed polymerization. Similarly, the attachment of terminal alkynes can enable polymerization through click chemistry or other alkyne-based polymerization methods.

Another approach is to create A-B type monomers where the this compound unit is flanked by two different reactive groups. For instance, a monomer could have a boronic acid at one end and a halide at the other, allowing for step-growth polymerization via Suzuki coupling. This method provides excellent control over the polymer structure and allows for the synthesis of well-defined conjugated polymers.

The N-substituent can also be used as a handle for polymerization. By introducing a long alkyl chain with a polymerizable group at its terminus (e.g., a methacrylate), the this compound unit can be appended as a side chain to a polymer backbone. This approach is useful for creating metallopolymers where the metal-binding sites are regularly spaced along the polymer chain.

The table below summarizes modular synthetic routes for creating polymeric building blocks from this compound.

| Functionalization Site | Polymerizable Group | Polymerization Method |

| C3, C4 | Vinyl, Styrenyl | Radical, Transition-Metal-Catalyzed |

| C3, C4 | Terminal Alkyne | Click Chemistry, Alkyne Polymerization |

| A-B Monomer | Boronic Acid, Halide | Step-Growth (e.g., Suzuki) |

| N1-Substituent | Methacrylate | Radical Polymerization |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For 2,5-Di(pyridin-2-yl)-1H-pyrrole, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, indicating its acidic nature. The protons on the pyrrole ring itself, located at the 3 and 4 positions, exhibit characteristic chemical shifts and coupling patterns. The protons of the two pyridine rings display a more complex set of signals in the aromatic region of the spectrum, with their precise chemical shifts and multiplicities determined by their position relative to the nitrogen atom and the point of attachment to the pyrrole core.

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent and instrument frequency. The following is a generalized representation based on typical values for similar structures.)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyrrole N-H | Downfield (e.g., > 9.0) | broad singlet |

| Pyridyl H-6 | ~8.6 | doublet |

| Pyridyl H-3 | ~7.8 | doublet |

| Pyridyl H-4 | ~7.7 | triplet |

| Pyridyl H-5 | ~7.2 | triplet |

| Pyrrole H-3, H-4 | ~6.5 | doublet |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows a series of signals corresponding to the unique carbon atoms in the molecule. The carbon atoms of the pyrrole ring attached to the pyridine units (C-2 and C-5) are observed at a characteristic downfield position. The other pyrrole carbons (C-3 and C-4) appear at a more upfield region. The carbon atoms of the pyridine rings also give rise to a set of signals in the aromatic region, with the carbons adjacent to the nitrogen atom and those bonded to the pyrrole ring showing distinct chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: The following is a generalized representation based on typical values for similar structures.)

| Carbon Assignment | Chemical Shift (ppm) |

| Pyridyl C-2' | ~150 |

| Pyridyl C-6' | ~149 |

| Pyrrole C-2, C-5 | ~135 |

| Pyridyl C-4' | ~136 |

| Pyridyl C-3' | ~120 |

| Pyridyl C-5' | ~121 |

| Pyrrole C-3, C-4 | ~110 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for confirming the structural assignment of complex molecules. An HMQC or HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra.

The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC correlations would be observed between the pyrrole N-H proton and the adjacent pyrrole carbons (C-2 and C-5), as well as the carbons of the pyridine rings, thereby confirming the connectivity of the different ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₄H₁₁N₃).

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the fragmentation of related pyrrole-containing compounds often involves characteristic losses of small molecules or radicals. In the case of this compound, potential fragmentation pathways could include the cleavage of the bonds connecting the pyridine rings to the pyrrole core, leading to fragment ions corresponding to pyridine and pyrrole moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present.

Fourier Transform Infrared (FT-IR) Analysis

The Fourier Transform Infrared (FT-IR) spectrum of this compound is expected to exhibit several characteristic absorption bands. A notable feature would be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (pyrrole and pyridine) would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Table 3: Representative FT-IR Spectral Data for this compound (Note: The following is a generalized representation based on typical values for similar structures.)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrrole) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

Raman Spectroscopy, including Resonance and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a non-destructive vibrational technique that provides detailed information about a molecule's structure and chemical bonding. For compounds like this compound, which contains both pyridine and pyrrole moieties, Raman spectroscopy can identify characteristic vibrational modes of each heterocyclic ring.

Resonance Raman (RR) spectroscopy can offer enhanced sensitivity and selectivity. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrations associated with that electronic transition (chromophore) are selectively enhanced. nih.gov For a conjugated system like this, RR could be used to probe the π-conjugated backbone. While specific RR studies on this compound are not widely documented, the technique has been effectively used on related polypyrrole systems to distinguish between ordered and disordered phases within the material. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) provides enormous signal amplification, enabling the detection of molecules at very low concentrations. nih.gov This is achieved by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold. nih.govnih.gov The technique is highly sensitive to the orientation of the molecule on the metal surface. nih.gov SERS studies on pyridine are classic examples of the technique's capabilities, and methods for detecting related N-containing heterocycles like maleimide (B117702) (2,5-pyrroledione) have been developed with applications in astrobiology in mind. researchgate.netehu.eus Although SERS spectra for this compound are not available in the reviewed literature, the presence of pyridine nitrogen atoms suggests it would be a strong candidate for SERS analysis, likely adsorbing onto the metal surface via the nitrogen lone pairs.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | Value not specified in source |

| b (Å) | Value not specified in source |

| c (Å) | Value not specified in source |

| Z (Molecules/unit cell) | 8 |

This table is based on data for the related compound 2,5-di(4-pyridyl)pyrrole as detailed structural parameters for the 2-pyridyl isomer were not fully available in the reviewed literature. rsc.org

Elucidation of Stereochemistry and Conformational Aspects

The stereochemistry and conformational profile of this compound have been investigated through a combination of X-ray crystallography and computational modeling. rsc.org A key structural feature is the relative orientation of the two pyridyl rings with respect to the central pyrrole ring. The analysis revealed that the molecule adopts a conformation where the rings are nearly coplanar. rsc.org This planarity is crucial as it maximizes the π-orbital overlap across the molecule, which influences its electronic and optical properties.

Computational studies have identified three non-equivalent energy minima for the molecule's conformation, all of which feature coplanar arrangements of the heterocyclic rings (with a NCCN dihedral angle of 0.0° or 180.0°). rsc.org The transition states between these conformations involve the rings being perpendicular to each other (φ NCCN = 95.0°), highlighting a degree of rotational freedom around the C-C single bonds connecting the rings. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like π) to higher-energy orbitals (like π*).

The spectrum of this compound is expected to be dominated by high-energy π → π* transitions characteristic of its constituent aromatic chromophores: the pyrrole and pyridine rings. researchgate.net The pyrrole ring itself exhibits absorption bands typically around 250-290 nm. researchgate.net The conjugation between the central pyrrole and the two flanking pyridyl rings would likely result in a red-shift (a shift to longer wavelengths) of these absorption bands compared to the individual, unconjugated heterocycles. This extended π-system is responsible for the molecule's potential use in optical and electronic materials.

Electroanalytical Methods

Cyclic Voltammetry for Redox Properties and Polymerization Monitoring

Cyclic voltammetry (CV) is a powerful electroanalytical technique for investigating the redox properties of a compound. It can reveal the potentials at which a molecule is oxidized or reduced and provide insights into the stability of the resulting species.

Studies have shown that 2,5-dipyridinylpyrroles can be synthesized via the electrochemical reduction of 3,6-dipyridinylpyridazine precursors. rsc.org The cyclic voltammogram of the precursor, 3,6-di(pyridin-2-yl)pyridazine (B2515594), displays two distinct and irreversible cathodic (reduction) peaks. rsc.org The electrochemical process involves a two-electron reduction that leads to the contraction of the pyridazine (B1198779) ring and the formation of the more stable pyrrole ring. rsc.org This irreversible nature indicates that the pyridazine is chemically transformed into the pyrrole upon reduction, a process that can be monitored using CV. The redox behavior is sensitive to substituents on the rings, which can modulate the electron density and thus the reduction potentials. rsc.org

Computational Chemistry and Theoretical Studies on 2,5 Di Pyridin 2 Yl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like 2,5-Di(pyridin-2-yl)-1H-pyrrole. These computational methods provide valuable insights into the molecule's geometry, orbital energies, and bonding characteristics.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For systems like this compound, steric hindrance between the hydrogen atoms on the pyridine (B92270) and pyrrole (B145914) rings can lead to non-planar conformations. cnr.it DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to find the optimized geometry that corresponds to a minimum on the potential energy surface. nih.gov

In related pyridyl-pyrrole systems, it has been shown that different conformers can exist with small energy differences, depending on the dihedral angles between the aromatic rings. cnr.it For instance, in some substituted pyridine derivatives, dihedral angles between the pyridine ring and other phenyl moieties can range from 40° to 50°. nih.gov The optimization process yields crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. These optimized structures are essential for subsequent electronic property calculations.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its electronic absorption characteristics.

In pyrrole-containing systems, the electron-rich nature of the pyrrole ring often leads to a high-lying HOMO. For instance, in studies of BODIPY dyes with pyrrole substituents, the HOMO and LUMO energy levels were found to be significantly influenced by the substituent's nature and protonation state. mdpi.com The HOMO-LUMO gap can be correlated with the molecule's reactivity and is a critical factor in predicting its spectroscopic behavior. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -2.46 |

| HOMO-LUMO Gap | 3.43 |

Electron Density Distribution and Bonding Characteristics

The distribution of electron density within a molecule reveals important details about its chemical bonds and reactive sites. DFT calculations can generate electron density maps that visualize regions of high and low electron concentration. The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology and characterize the nature of chemical bonds. mdpi.com

For molecules with both pyridine and pyrrole rings, the electron density is typically higher on the electron-rich pyrrole ring compared to the more electron-deficient pyridine ring. In metal complexes involving similar ligands, the nature of the bonds between the metal and nitrogen atoms has been successfully described by analyzing the electron density distribution. mdpi.com A positive value of the Laplacian of the electron density (∇²ρ) at a bond critical point suggests an ionic interaction, while a negative value indicates a covalent bond. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. researchgate.netresearchgate.net This approach is particularly valuable for understanding the photophysical properties of compounds like this compound, as it allows for the calculation of excitation energies, which correspond to the absorption of light.

The choice of the functional is critical for the accuracy of TD-DFT calculations, especially for systems that may exhibit significant intramolecular charge transfer (ICT). researchgate.net Functionals with long-range corrections, such as CAM-B3LYP and ωB97X-D, are often recommended in these cases. researchgate.net TD-DFT can be used to model the transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). nih.gov The results of these calculations provide a theoretical basis for interpreting experimental absorption spectra. researchgate.net For instance, in a study of pyridyl pyridinium (B92312) systems, TD-DFT calculations helped to rationalize their spectroscopic properties and revealed a peculiar S₁-S₂ excited state inversion in one of the compounds. cnr.it

Theoretical Investigation of Spectroscopic Properties

Computational methods play a significant role in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain a deeper understanding of the electronic transitions that give rise to observed absorption and emission bands.

Prediction of UV-Vis Absorption and Emission Wavelengths

TD-DFT is a primary tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net The predicted spectra can then be compared with experimental data to validate the computational model and assign the observed electronic transitions. researchgate.net

For example, the UV-Vis absorption spectrum of pyrrole itself shows bands that are attributed to π-π* transitions. researchgate.net In more complex systems like this compound, the predicted spectrum would arise from electronic transitions involving the entire conjugated system. The accuracy of the predicted wavelengths can be influenced by the choice of functional and the inclusion of solvent effects in the calculations. mdpi.com

Similarly, TD-DFT can be used to predict emission wavelengths by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state. researchgate.net The difference between the absorption and emission wavelengths is known as the Stokes shift, and its magnitude can provide insights into the structural changes that occur upon excitation. mdpi.com

| Compound | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| Pyridyl-Pyrrole Derivative A | 388 | 403 |

| Pyridyl-Pyrrole Derivative B | 459 | 465 |

Vibrational Frequency Calculations (IR, Raman)

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. For molecules similar to this compound, theoretical calculations are typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net These calculations yield optimized molecular geometries and predict vibrational frequencies.

To enhance the accuracy of these predictions and account for anharmonicity and systematic errors in the computational model, the calculated frequencies are often scaled by an empirical factor. The assignment of specific vibrational modes to the calculated frequencies is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This allows for a detailed understanding of the contributions of individual bonds and angles to each vibrational mode. For instance, studies on related heterocyclic systems have used this approach to assign characteristic vibrations, such as N-H stretching, C-H stretching and bending, and the ring stretching modes of the pyrrole and pyridine units. researchgate.netresearchgate.net Analysis of the infrared spectra of related pyridine complexes has shown that shifts in the characteristic transmittance bands of the pyridine ring can confirm its binding to other moieties, such as metal ions. mdpi.com

Table 1: Representative Vibrational Frequencies for Pyrrole and Pyridine Moieties This table presents typical, unscaled frequency ranges for key vibrational modes based on computational studies of related heterocyclic compounds. Actual values for this compound would require specific calculation.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Pyrrole) | 3500 - 3400 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of carbon-hydrogen bonds on the pyridine and pyrrole rings. |

| C=N Stretch (Pyridine) | 1620 - 1570 | Stretching of the carbon-nitrogen double bonds within the pyridine rings. |

| C=C Stretch (Ring) | 1600 - 1400 | In-plane stretching of carbon-carbon double bonds in both aromatic rings. |

| C-N Stretch (Ring) | 1380 - 1310 | Stretching of carbon-nitrogen single bonds within the rings. |

| Pyrrole Ring Breathing | 1150 - 1050 | Symmetric expansion and contraction of the entire pyrrole ring. |

| Pyridine Ring Breathing | 1050 - 990 | Symmetric expansion and contraction of the pyridine rings. |

Non-linear Optical (NLO) Properties Theoretical Prediction

The unique electronic structure of this compound, featuring an electron-rich pyrrole ring flanked by electron-accepting pyridine rings, suggests potential for non-linear optical (NLO) applications. Theoretical predictions are crucial for evaluating this potential without the need for extensive synthesis and experimentation. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate key NLO parameters. researchgate.net

The most important of these parameters is the first hyperpolarizability (β or β₀), which quantifies the second-order NLO response. researchgate.netnih.gov A high β value is indicative of a strong NLO response, which is desirable for materials used in technologies like optical switching and frequency conversion. scirp.org Theoretical studies on similar donor-π-acceptor chromophores containing pyrrole have shown that structural modifications, such as the incorporation of different electron-accepting groups, can significantly increase the hyperpolarizability values. researchgate.netnih.gov Calculations provide values for the dipole moment (µ), polarizability (α), and the first hyperpolarizability (β), offering a comprehensive picture of the molecule's NLO characteristics. researchgate.netmdpi.com For example, studies on pyrrole hydrazones demonstrated that the introduction of electron-withdrawing groups can substantially enhance the β₀ values. nih.gov

Table 2: Theoretically Predicted NLO Properties for Pyrrole-Based Systems Data is sourced from computational studies on related pyrrole-containing NLO chromophores and is representative of the type of data generated for this compound.

| Compound Type | Dipole Moment (µ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [10⁻³⁰ esu] | Reference |

|---|---|---|---|---|

| Pyrrole-Hydrazone Derivative (3B) | - | - | 48.83 | nih.gov |

| Pyrrole-Hydrazone Derivative (3C) | - | - | 63.89 | nih.gov |

| Pyrrole-TCF Chromophore | - | - | up to 1490 | researchgate.net |

| Substituted Benzimidazole-Pyridine (BBP) | 2.52 | 4.86 x 10⁻²³ | 3.32 x 10⁻³⁰ | researchgate.net |

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to explore the dynamics of chemical reactions and molecular interactions at an atomic level.

DFT calculations are frequently used to map the potential energy surfaces of chemical reactions, providing detailed mechanistic pathways. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, activation energy barriers can be determined, offering explanations for reaction feasibility, rates, and selectivity. rsc.org

For the synthesis of substituted pyrroles, computational studies have supported proposed reaction pathways, such as variations of the Paal-Knorr reaction. rsc.org For instance, in a one-pot synthesis of pyrrolidinedione derivatives, quantum chemical studies detailed the energy barriers for each step: Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org Similarly, DFT calculations have been used to elucidate the role of catalysts, such as identifying a manganese metal-carbene as the active species in the C2-H activation of pyrroles. researchgate.net In a gold-catalyzed cycloaddition, DFT calculations suggested the reaction proceeds via a diradical intermediate formed through energy transfer from the excited catalyst. acs.org These computational investigations provide a level of detail that is often inaccessible through experimental methods alone.

The structure of this compound, with its three nitrogen atoms (two pyridine, one pyrrole), makes it an excellent ligand for coordinating with metal ions and a candidate for forming specific noncovalent interactions. Computational modeling is instrumental in predicting how these interactions occur.

For metal complexes, DFT calculations can predict the preferred coordination geometry and binding energy. nih.govresearchgate.net The 2,5-bis(2′-pyridyl)pyrrole ligand is known to bind to a single metal center through all three nitrogen atoms, adopting a stable meridional configuration. rsc.org Computational strategies combining DFT with docking algorithms have proven effective in predicting the binding poses of metal-binding pharmacophores within the active sites of metalloenzymes. nih.gov

Beyond metal coordination, computational methods can elucidate weaker, yet structurally significant, noncovalent interactions. Studies on related pyridylpyrroles show the formation of specific hydrogen-bonded complexes with molecules like alcohols. rsc.org Advanced techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to characterize and quantify interactions like C–H···O, C–H···π, and π···π stacking, which stabilize crystal structures. nih.gov These analyses provide insights into the nature and strength of the bonds, helping to rationalize observed supramolecular assemblies in the solid state and in solution. nih.govnih.gov

Coordination Chemistry and Ligand Design with 2,5 Di Pyridin 2 Yl 1h Pyrrole Derivatives

2,5-Di(pyridin-2-yl)pyrrole as a Ligand (dppH)

2,5-Di(pyridin-2-yl)-1H-pyrrole, commonly abbreviated as dppH, is a versatile organic molecule that serves as a precursor to a highly useful class of ligands in coordination chemistry. dntb.gov.ua Its structure, featuring a central pyrrole (B145914) ring flanked by two pyridine (B92270) rings, allows for diverse coordination modes and the formation of stable metal complexes. The presence of the pyrrole proton (N-H) is a key feature, enabling deprotonation to form the anionic dpp⁻ ligand. dntb.gov.ua

Anionic Dipyridylpyrrolato (dpp⁻) Ligand Formation

The dppH molecule can be readily deprotonated at the pyrrole nitrogen to form the anionic dipyridylpyrrolato (dpp⁻) ligand. dntb.gov.ua This process is typically achieved by treating dppH with a suitable base, such as diethylzinc (B1219324). researchgate.net The formation of the dpp⁻ anion is a crucial step in the synthesis of its metal complexes, as the resulting negative charge on the ligand facilitates coordination to a metal center. This deprotonation transforms the ligand into a potent NNN-pincer type ligand.

Meridional Tridentate Ligand Characteristics

The dpp⁻ ligand is recognized as a meridional tridentate ligand, a valuable anionic counterpart to the well-known neutral terpyridyl ligand. dntb.gov.ua In this coordination mode, the three nitrogen atoms—one from the deprotonated pyrrole and one from each of the two pyridine rings—bind to a metal center in a planar, meridional fashion. dntb.gov.ua This arrangement imposes a specific geometry on the resulting metal complex, influencing its electronic and reactive properties. The planarity of the ligand system is a significant characteristic, contributing to the stability and electronic communication within the metal complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The dpp⁻ ligand's ability to form stable complexes with a variety of transition metals has led to the synthesis and characterization of numerous coordination compounds. The resulting complexes often exhibit interesting electrochemical and catalytic properties. dntb.gov.ua

Ruthenium Complexes

Ruthenium complexes incorporating the dpp⁻ ligand have been synthesized and characterized, demonstrating the ligand's utility in creating novel coordination compounds. For instance, the reaction of the dpp⁻ anion with a ruthenium precursor readily yields complexes like [Ru(dpp)(COD)Cl], where COD is cyclooctadiene. dntb.gov.ua The substitution on the pyrrole ring of the dpp⁻ ligand can significantly influence the redox properties of these ruthenium complexes. dntb.gov.ua Furthermore, complexes such as [(dpp)Ru(bpy)(MeCN)]⁺ (where bpy is 2,2'-bipyridine) have shown potential as electrocatalysts. dntb.gov.ua

Table 1: Selected Ruthenium Complexes with dpp⁻ Ligand

| Complex | Ancillary Ligands | Notable Characteristics |

|---|---|---|

| [Ru(dpp)(COD)Cl] | 1,5-Cyclooctadiene (COD), Chloride (Cl⁻) | Formed in nearly quantitative yield. dntb.gov.ua |

Copper Complexes

The dpp⁻ ligand framework has also been utilized to construct novel copper clusters. The anionic form of a related NNN-pincer ligand has been shown to afford a tetranuclear 'hourglass' shaped copper(I) cluster, highlighting the influence of the ligand's charge on the resulting cluster's structure. dntb.gov.ua While specific details on copper complexes with the parent dpp⁻ are limited in the provided context, the chemistry of related ligands suggests a rich area for exploration. Research on copper complexes with similar pyridine-containing ligands has demonstrated their potential in catalysis and as antiproliferative agents. unl.pt

Zinc Complexes

Zinc complexes with dpp⁻ and its derivatives have been prepared in high yields by reacting the corresponding pyridyl-pyrrole ligands with diethylzinc. researchgate.net X-ray diffraction studies of these complexes reveal key structural features. The coordination geometry around the zinc center can vary, with some complexes exhibiting compressed octahedral geometries. researchgate.net A consistent feature is the observation of shorter Zn-N(pyrrole) bond lengths compared to the Zn-N(pyridine) bond lengths, indicating a stronger interaction with the deprotonated pyrrole nitrogen. researchgate.net These zinc complexes have also been explored as catalysts for the fixation of carbon dioxide into cyclic carbonates. researchgate.net

Table 2: Selected Bond Lengths in Zinc Complexes with dpp⁻-type Ligands

| Bond | Bond Length Range (Å) | Reference |

|---|---|---|

| Zn-N(pyrrole) | 1.878(5) - 1.950(4) | researchgate.net |

Palladium and Platinum Complexes

The deprotonated form of this compound, the 2,5-bis(α-pyridyl)pyrrolate (PDP) ligand, has been successfully employed in the synthesis of both palladium(II) and platinum(II) complexes. These complexes have been characterized using a variety of spectroscopic methods, elemental analysis, and single-crystal X-ray diffraction. nih.gov

A series of platinum(II) complexes with the PDP ligand has been synthesized, revealing that the nature of the ancillary ligand (X) trans to the central pyrrole nitrogen is a critical factor in determining the final structure of the complex. nsf.gov When strong σ-donor ligands such as methyl or phenyl groups occupy the 'X' position, dimeric "clamshell" structures are exclusively formed. In these dimers, the PDP ligand acts in a bidentate fashion. Conversely, when ligands with π-donor capabilities, like chloride or iodide, are used, a mixture of both monomeric and dimeric complexes can be prepared. nsf.gov This suggests that the PDP ligand can act as a π-acceptor in its monomeric form, which stabilizes the complex with π-donating ancillary ligands. nsf.gov

The synthesis of these complexes typically involves the reaction of the appropriate metal precursor, such as Pd(cod)Cl₂ or Pt(DMSO)₂Cl₂, with the ligand in a suitable solvent like dichloromethane. acs.org

Other First-Row Transition Metal Complexes

The coordination chemistry of this compound and its deprotonated form extends to first-row transition metals, including copper. For instance, a dinuclear copper(II) complex with a modified 2-(2'-pyridyl)-indole ligand, which shares structural similarities with the title compound, has been synthesized and structurally characterized. In this dimeric complex, each copper(II) center adopts a square-pyramidal geometry. bg.ac.rs

Research on related pyridyl- and pyrrole-containing ligands provides insights into the expected behavior of this compound with other first-row transition metals. For example, studies on first-row transition metal complexes with 1,6-bis(2′-pyridyl)-2,5-dithiahexane have shown the formation of hexa-coordinated, distorted octahedral geometries for manganese, iron, and cobalt. researchgate.net Similarly, nickel(II) complexes with pyrazolylpyridine ligands have been synthesized and their catalytic activity in ethylene (B1197577) oligomerization has been investigated. scite.ai These examples suggest that this compound is capable of forming stable complexes with a variety of first-row transition metals, with the resulting geometry being influenced by the specific metal ion and the reaction conditions.

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes of this compound and its derivatives has been predominantly achieved through single-crystal X-ray diffraction.

X-ray Crystallographic Studies of Coordination Geometries

X-ray crystallographic studies have provided detailed insights into the coordination geometries of palladium(II) and platinum(II) complexes of the 2,5-bis(α-pyridyl)pyrrolate (PDP) ligand. nih.gov In its monomeric form, the deprotonated ligand coordinates to the metal center in a meridional tridentate fashion, leading to a square-planar geometry around the metal ion. nih.govresearchgate.net

For platinum(II) complexes, the geometry is influenced by the ancillary ligand. While monomeric complexes exhibit a square-planar geometry, the dimeric "clamshell" structures show a more complex arrangement where each platinum center is coordinated to two PDP ligands in a bidentate manner. nsf.gov

In the case of first-row transition metals, a dinuclear copper(II) complex with a related ligand displays a square-pyramidal geometry for each copper ion. bg.ac.rs

Table 1: Selected Crystallographic Data for a Platinum(II) Complex with a Pyrrole-based Schiff Ligand This table presents data for a related Pt complex to illustrate typical crystallographic parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pt-N (imine) Bond Length (Å) | Value not available |

| Pt-Cl (trans to imine N) Bond Length (Å) | 2.302 |

| Pt-S (DMSO) Bond Length (Å) | Value not available |

| Pt-Cl (trans to DMSO S) Bond Length (Å) | 2.317 |

Data sourced from a study on a platinum complex with a pyrrole Schiff base ligand. nih.gov

Chelation Modes and Ligand-Metal Interactions

The this compound ligand system exhibits versatile chelation modes. In its deprotonated form (PDP), it typically acts as a meridional tridentate N,N,N-donor ligand, forming two five-membered chelate rings with the metal center. nih.govresearchgate.net This coordination mode is analogous to that of the well-known terpyridine ligand. nsf.gov

However, the flexibility of the ligand allows for other coordination behaviors. As observed in the dimeric platinum(II) complexes, the PDP ligand can adopt a bidentate coordination mode, bridging two metal centers. nsf.gov This highlights the hemilabile character of the ligand, where one of the pyridyl rings can dissociate from the metal center to facilitate the formation of dimeric or polymeric structures.

Intermolecular interactions, such as hydrogen bonding, play a role in stabilizing the crystal structures of these complexes. For example, in a related platinum complex, intermolecular hydrogen bonding between the pyrrole hydrogen and a chloride atom of an adjacent molecule has been observed. nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound and its derivatives has been investigated to understand their redox properties.

Perturbation of Redox Potentials by Pyrrole Substitution

Substituents on the pyrrole ring of the 2,5-di(pyridin-2-yl)pyrrolato (dpp⁻) ligand have a significant impact on the redox potentials of the resulting metal complexes. In a study of ruthenium complexes, it was demonstrated that substitution at the 3 and 4 positions of the central pyrrole ring significantly perturbs the potentials of the redox processes. nih.gov

This ability to tune the redox potentials through ligand modification is a key aspect of ligand design. By introducing electron-donating or electron-withdrawing groups onto the pyrrole ring, the electronic properties of the metal center can be modulated. This principle is also observed in other related systems, such as iron complexes with modified pyridinophane ligands, where a direct correlation between the ligand's electronic properties and the metal's redox potential has been established. nih.gov This tunability is crucial for applications in catalysis and the development of new materials with specific electronic properties.

Influence of Ligand Substitution on Complex Electrochemistry

The electrochemical behavior of metal complexes incorporating this compound (DPP) derivatives is highly sensitive to the nature of substituents on the ligand framework. The introduction of electron-donating or electron-withdrawing groups on the pyridyl or pyrrole rings alters the energy levels of the ligand's molecular orbitals. This, in turn, modulates the redox potentials of both ligand-centered and metal-centered electrochemical processes.

Studies on the precursors to DPP ligands, such as 3,6-dipyridinylpyridazines, have shown that the reduction potential is directly influenced by the electronic effects of substituents, a principle that extends to the resulting pyrrole complexes. researchgate.netresearchgate.net For instance, the steric bulk and electronic properties of substituents can dictate the stability and redox activity of the final complex.

In early transition metal and actinide complexes, where the metal center is electron-poor, the DPP ligand often engages in redox activity. For example, a comparative study of the isostructural complexes U(MesPDPPh)2 and Np(MesPDPPh)2, where MesPDPPh is a sterically hindered derivative, 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine, revealed reversible, one-electron oxidation events. acs.org These processes, occurring at +0.317 V for the uranium complex and +0.298 V for the neptunium (B1219326) complex (vs. Fc+/0), are proposed to be ligand-based, highlighting the non-innocent character of the substituted DPP ligand. acs.org

Conversely, a zirconium complex bearing three 3,5-dimethyl-2-(2-pyridyl)pyrrolide (MePMPMe) ligands, (MePMPMe)3ZrCl, exhibits a reversible redox event under highly reducing conditions at -2.29 V (vs. Fc+/0). researchgate.net This demonstrates that substitutions on the DPP framework can be used to access a wide range of electrochemical behavior, from facile oxidations to highly reducing potentials.

| Complex | Substituted Ligand | Redox Couple | Potential (V vs. Fc+/0) | Method |

|---|---|---|---|---|

| U(MesPDPPh)2 | 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine | Oxidation | +0.317 | Cyclic Voltammetry |

| Np(MesPDPPh)2 | 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine | Oxidation | +0.298 | Cyclic Voltammetry |

| (MePMPMe)3ZrCl | 3,5-dimethyl-2-(2-pyridyl)pyrrolide | Reduction | -2.29 | Cyclic Voltammetry |

Spectroscopic Properties of Metal Complexes

The spectroscopic properties of metal complexes containing DPP ligands are intrinsically linked to their electronic structure, which is defined by the interplay between the metal d-orbitals and the ligand's π-system.

Absorption and Emission Spectra of Metal Complexes

The electronic absorption spectra of DPP-based metal complexes typically feature intense bands in the ultraviolet region. These absorptions are generally assigned to spin-allowed ligand-centered (LC) π→π* transitions within the aromatic framework of the DPP ligand. researchgate.netresearchgate.net

In the visible region, broader and less intense bands are often observed, which are characteristic of charge-transfer (CT) transitions. The precise nature of these transitions is highly dependent on the metal ion. For complexes with electron-rich late transition metals, these bands are commonly assigned to Metal-to-Ligand Charge Transfer (MLCT) transitions. researchgate.net However, in complexes with electron-poor early transition metals like Zr(IV) and Hf(IV), the visible absorption bands have been assigned through Time-Dependent Density Functional Theory (TD-DFT) calculations as having a hybrid of Ligand-to-Metal Charge Transfer (LMCT) and Ligand-to-Ligand Charge Transfer (LLCT) character. researchgate.net

A remarkable feature of certain DPP complexes is their luminescence. For example, seven-coordinate zirconium and hafnium complexes bearing three 3,5-dimethyl-2-(2-pyridyl)pyrrolide (MePMPMe) ligands are rare examples of Group 4 compounds that are emissive in solution at room temperature. researchgate.net These complexes exhibit dual emission, characterized by both prompt fluorescence with lifetimes in the sub-nanosecond to low-nanosecond range and delayed phosphorescence with lifetimes extending into the microsecond range. researchgate.net This indicates the involvement of both singlet and triplet excited states in the emission process.

| Complex | Absorption Bands | Emission Type | Excited State Lifetime |

|---|---|---|---|

| (MePMPMe)3ZrCl | Visible bands assigned to LMCT/LLCT | Fluorescence and Phosphorescence | ns and µs |

| (MePMPMe)3HfCl | Visible bands assigned to LMCT/LLCT | Fluorescence and Phosphorescence | ns and µs |

Excited State Dynamics (e.g., Metal-to-Ligand Charge Transfer)

The excited-state dynamics of metal complexes with DPP ligands are dictated by the nature of the lowest energy excited state. Upon absorption of light, an electron is promoted to a higher energy orbital, creating a charge-transfer state.

In many polypyridyl complexes of late transition metals like Ru(II) or Re(I), the dominant process is MLCT, where an electron from a metal-centered d-orbital is promoted to a ligand-centered π* orbital. rsc.org The energy and lifetime of this 3MLCT state are sensitive to ligand substitution, which can tune the emission properties. rsc.org

However, for early transition metal complexes such as those of Zr(IV) and Hf(IV) with DPP-type ligands, the dynamics are different. The observed visible absorption is attributed to LMCT/LLCT transitions. researchgate.net In an LMCT process, an electron is promoted from a ligand-based orbital to an empty or partially filled d-orbital on the metal. This is energetically favorable for electron-poor metal centers. The subsequent emission from these complexes involves complex dynamics. The observation of both fluorescence and phosphorescence in the (MePMPMe)3MCl (M=Zr, Hf) systems suggests that after initial excitation to a singlet state (S1), there is competition between direct radiative decay back to the ground state (fluorescence) and intersystem crossing to a triplet state (T1). researchgate.net This triplet state can then slowly decay back to the ground state via phosphorescence. researchgate.net

Furthermore, the hemilabile character of DPP ligands, where one of the pyridyl donor arms can reversibly dissociate, can introduce additional pathways for non-radiative decay. nih.govacs.org This structural flexibility can influence the geometry of the excited state, affecting its energy and lifetime, and thus providing another layer of control over the photophysical properties of the complex.

Compound Index

| Abbreviation/Name | Full Chemical Name |

|---|---|

| DPP | This compound |

| MesPDPPh | 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine |

| MePMPMe | 3,5-dimethyl-2-(2-pyridyl)pyrrolide |

| U(MesPDPPh)2 | Bis(2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine)uranium |

| Np(MesPDPPh)2 | Bis(2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine)neptunium |

| (MePMPMe)3ZrCl | Tris(3,5-dimethyl-2-(2-pyridyl)pyrrolide)zirconium chloride |

| (MePMPMe)3HfCl | Tris(3,5-dimethyl-2-(2-pyridyl)pyrrolide)hafnium chloride |

Catalytic Applications of 2,5 Di Pyridin 2 Yl 1h Pyrrole Metal Complexes

Electrocatalysis

The unique electronic properties of dpp⁻-metal complexes make them suitable candidates for mediating electron transfer processes in electrocatalytic reactions.

Reductive Disproportionation of Carbon Dioxide

Ruthenium complexes of 2,5-di(2-pyridyl)pyrrolato (dpp⁻) have been identified as effective electrocatalysts for the conversion of carbon dioxide. Specifically, a complex of the type [(dpp)Ru(bpy)(MeCN)]⁺, where bpy is 2,2'-bipyridine, serves as an electrocatalyst for the reductive disproportionation of carbon dioxide into carbon monoxide (CO) and the carbonate ion (CO₃²⁻) researchgate.net. This transformation is significant for CO₂ utilization, converting it into valuable chemical feedstocks. The substitution on the central pyrrole (B145914) ring of the dpp⁻ ligand can significantly alter the redox potentials of the resulting ruthenium complexes, allowing for the fine-tuning of their catalytic activity researchgate.net.

Electrochemical Oxidation of Ammonia (B1221849) to Hydrazine (B178648)

The synthesis of hydrazine (N₂H₄) from ammonia (NH₃) is a critical industrial process. Metal complexes of 2,5-di(pyridin-2-yl)-1H-pyrrole have demonstrated high selectivity and efficiency in the electrochemical oxidation of ammonia to hydrazine, offering a promising alternative to traditional methods.

A ruthenium complex, Ru(K³-N,N′,N″-L1)(trpy) (where L1 is the deprotonated form of this compound and trpy is 2,2′:6′,2″-terpyridine), has been shown to be a highly selective electrocatalyst for this conversion. researchgate.net The ligand in this complex is hemilabile, meaning one of the pyridine (B92270) arms can readily open to allow for the coordination of an ammonia molecule. researchgate.net This ammonia-coordinated species is central to the catalytic cycle. researchgate.net

These complexes exhibit exceptional performance in converting ammonia to hydrazine with high selectivity. researchgate.net The proposed mechanism involves the bimolecular coupling of a RuIII-aminyl and a RuIV-iminyl intermediate to form the N-N bond of hydrazine. researchgate.net Another study highlighted a ruthenium complex, CSU-2, with a related 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl]pyridine ligand that achieved a turnover number of 5,735 over 24 hours for hydrazine formation. rsc.org

Table 1: Performance of Ruthenium-dpp Complexes in Ammonia Oxidation to Hydrazine

| Catalyst | Selectivity for N₂H₄ (%) | Max. Turnover Frequency (TOF_max) (h⁻¹) | Faradaic Efficiency (FE) (%) |

|---|---|---|---|

| Ru(K³-N,N′,N″-L1)(trpy) | 97.8 | 316.4 | 99.2 |

| Ru(K²-N,N′-L1)(trpy)(NH₃) | 98.1 | 360.8 | 99.1 |

| CSU-2 Complex | - | 940 | - |

Data sourced from multiple studies for comparison. researchgate.netrsc.org

Oxidation Catalysis

The ability of dpp⁻-metal complexes to access different oxidation states makes them effective catalysts for oxidation reactions, particularly for the transformation of unsaturated hydrocarbons.

Catalytic Oxidation of Olefins

Ruthenium(II) complexes containing the 2,5-bis(2′-pyridyl)pyrrolato (referred to as PDP⁻) ligand are effective catalysts for the oxidation of olefins. The complex [Ru(PDP)(COD)Cl], where COD is 1,5-cyclooctadiene, in the presence of sodium periodate (B1199274) (NaIO₄) as the oxidant, efficiently catalyzes the oxidation of various olefins to their corresponding carbonyl products. rsc.org The reaction is typically carried out in a mixed solvent system of EtOAc–CH₃CN–H₂O. rsc.org This catalytic system demonstrates the robustness of the Ru-PDP framework under oxidative conditions.

Table 2: Catalytic Oxidation of Olefins with [Ru(PDP)(COD)Cl] and NaIO₄

| Olefin Substrate | Product |

|---|---|

| Cyclooctene | Suberic acid |

| Styrene | Benzoic acid |

The table shows representative examples of olefin substrates and their resulting carbonyl products. rsc.org

Coupling Reactions

The Lewis acidic nature of the metal center in dpp⁻ complexes, combined with the electronic tunability of the ligand, allows for their application in coupling reactions, which are fundamental to building molecular complexity.

CO₂ and Epoxide Coupling Reactions

Zinc complexes featuring tridentate pyridyl-pyrrole ligands have been successfully employed as catalysts for the coupling reaction of carbon dioxide (CO₂) and various epoxides to produce cyclic carbonates. researchgate.net This process is an important example of CO₂ fixation into valuable chemicals and represents an atom-efficient, green chemical transformation. researchgate.net

Complexes were prepared by reacting diethylzinc (B1219324) with various substituted this compound ligands. These catalysts were effective in promoting the reaction under solvent-free conditions. The catalytic activity is influenced by reaction parameters such as temperature, pressure, and time. The mechanism is believed to involve a synergistic effect where the Lewis acidic zinc center activates the epoxide, facilitating the nucleophilic attack that leads to the formation of the cyclic carbonate. researchgate.net

Table 3: Catalytic Performance of Zinc-Pyridyl-Pyrrole Complexes in CO₂/Epoxide Coupling

| Epoxide Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Propylene oxide | Complex 2 | 100 | 2.0 | 12 | 98 | >99 |

| Epichlorohydrin | Complex 2 | 80 | 2.0 | 12 | 98 | >99 |

| Styrene oxide | Complex 2 | 100 | 2.0 | 24 | 93 | >99 |

Complex 2 and 3 are zinc complexes with different substituted pyridyl-pyrrole ligands. Selectivity refers to the formation of the corresponding cyclic carbonate. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | dppH |

| 2,5-Di(2-pyridyl)pyrrolato | dpp⁻ / PDP⁻ |

| 2,2'-Bipyridine | bpy |

| 2,2′:6′,2″-Terpyridine | trpy |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Carbonate | CO₃²⁻ |

| Ammonia | NH₃ |

| Hydrazine | N₂H₄ |

| 1,5-Cyclooctadiene | COD |

| Sodium periodate | NaIO₄ |

| Ethyl acetate (B1210297) | EtOAc |

| Acetonitrile | CH₃CN |

| Water | H₂O |

| Cyclooctene | - |

| Styrene | - |

| 1-Octene | - |

| Suberic acid | - |

| Benzoic acid | - |

| Heptanoic acid | - |

| Diethylzinc | Et₂Zn |

| Propylene oxide | - |

| Epichlorohydrin | - |

| Styrene oxide | - |

Materials Science Applications of 2,5 Di Pyridin 2 Yl 1h Pyrrole Derivatives

Conducting Polymers and Electroactive Materials

Derivatives of 2,5-di(pyridin-2-yl)-1H-pyrrole are promising candidates for the creation of conducting polymers and electroactive materials. The presence of nitrogen atoms in the pyridyl groups offers sites for protonation or coordination with metal ions, which can further modulate the material's properties. The polymerization of these monomers can lead to conjugated polymers with tunable electronic and optical characteristics.

Electrochemical polymerization is a versatile technique for synthesizing thin films of conducting polymers directly onto an electrode surface. This method allows for precise control over the film's thickness, morphology, and properties. For derivatives of this compound, several electrochemical methods can be employed:

Constant Voltage (Potentiostatic): In this method, a constant potential is applied to the working electrode in a solution containing the monomer. The applied potential is chosen to be at or above the oxidation potential of the monomer, leading to the formation of radical cations that couple to form the polymer film. This method is straightforward and allows for good control over the film thickness by varying the polymerization time.

Constant Current (Galvanostatic): This technique involves applying a constant current between the working and counter electrodes. The potential of the working electrode is allowed to vary. This method can produce uniform polymer films and is particularly useful for ensuring a consistent rate of polymer deposition. Different polypyrrole variants can be prepared by adjusting the current density. semanticscholar.org

Cyclic Voltammetry (Potentiodynamic): In this method, the potential of the working electrode is repeatedly scanned between two set limits. Polymerization occurs during the anodic scan when the potential reaches the monomer's oxidation potential. This technique is advantageous as it allows for the in-situ monitoring of the polymer film growth and provides information about the electrochemical properties of the resulting polymer. Repetitive potential scans can lead to the complete transformation of one form of polypyrrole to another. semanticscholar.org The electrochemical polymerization of pyrrole (B145914) on a platinum electrode can produce a strongly adhered and durable film with enhanced conductivity. rsc.org

The choice of solvent, electrolyte, and electrode material also plays a crucial role in the quality and properties of the resulting polymer film.

The polymeric derivatives of this compound are expected to exhibit interesting optoelectronic properties due to their conjugated backbone. The alternating electron-rich (pyrrole) and electron-deficient (pyridine) units can lead to a low bandgap, which is desirable for various optoelectronic applications.

The optoelectronic properties are highly dependent on the polymer's molecular weight and the degree of polymerization. For instance, in a similar polymer, poly(3,3''-dioctyl-2,2':5',2''-terthiophene), the polymer band gap was found to steadily decrease with growing molecular weight, as evidenced by a bathochromic shift of the π-π* transition. nih.gov

The introduction of different side chains or the quaternization of the pyridine (B92270) nitrogen atoms can further tune the electronic energy levels (HOMO and LUMO) and, consequently, the optical absorption and emission characteristics of the polymers. For example, in related diketopyrrolopyrrole (DPP) based polymers, the introduction of different alkyl side chains can influence the thin-film topography and intermolecular interactions, leading to variations in their optoelectronic properties.

| Property | Description | Potential Influence on Poly(this compound) |